N-Cyclopentylethenesulfonamide

Descripción

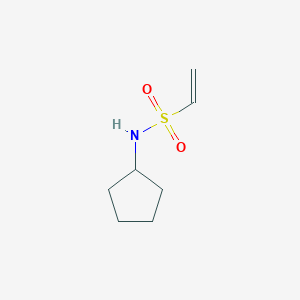

N-Cyclopentylethenesulfonamide is a sulfonamide derivative characterized by a cyclopentyl group attached to the sulfonamide nitrogen and an ethenesulfonyl backbone. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, catalysis, and materials science. Sulfonamides are valued for their stability, hydrogen-bonding capacity, and tunable electronic properties. This compound’s structural uniqueness lies in its cyclopentyl substituent, which imparts distinct steric and electronic effects compared to other cyclic or acyclic analogs.

Propiedades

Número CAS |

104459-73-6 |

|---|---|

Fórmula molecular |

C7H13NO2S |

Peso molecular |

175.25 g/mol |

Nombre IUPAC |

N-cyclopentylethenesulfonamide |

InChI |

InChI=1S/C7H13NO2S/c1-2-11(9,10)8-7-5-3-4-6-7/h2,7-8H,1,3-6H2 |

Clave InChI |

VMTQGMPPTPYMTA-UHFFFAOYSA-N |

SMILES |

C=CS(=O)(=O)NC1CCCC1 |

SMILES canónico |

C=CS(=O)(=O)NC1CCCC1 |

Sinónimos |

Ethenesulfonamide, N-cyclopentyl- (9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Steric and Electronic Effects

The cyclopentyl group in N-Cyclopentylethenesulfonamide introduces moderate steric hindrance compared to bulkier cyclohexyl or smaller methyl groups. For instance:

- Its molecular weight (239.33 g/mol) and lipophilicity (logP ~2.8) differ from the cyclopentyl analog due to the larger ring size .

- N-Methylbenzenesulfonamide : Smaller methyl substituents lower steric hindrance, increasing reaction rates in catalytic processes but decreasing thermal stability compared to cyclic analogs.

Spectroscopic Properties

- Example : (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide () exhibits distinct $ ^1H $ NMR signals for aromatic protons (δ 6.5–8.0 ppm) and sulfonamide protons (δ 3.1–3.5 ppm). The cyclopentyl analog would lack aromatic substituents but show characteristic upfield shifts for aliphatic protons (δ 1.5–2.5 ppm) .

- FT-IR : Sulfonamide S=O stretches typically appear at 1150–1350 cm$ ^{-1} $, consistent across analogs.

Data Table: Key Properties of Selected Sulfonamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.